molecular formula C15H20BrN3O B1194914 (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 314241-44-5

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No.: B1194914
CAS No.: 314241-44-5
M. Wt: 338.2428
InChI Key: CQERVFFAOOUFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone is a heterocyclic organic compound featuring a brominated pyridine core linked to a piperidine ring substituted with a pyrrolidine moiety. Its molecular structure combines aromatic and aliphatic heterocycles, making it a versatile scaffold in medicinal chemistry. This compound is primarily investigated for its anti-inflammatory properties, though its structural complexity also suggests applications in drug discovery and chemical synthesis .

Properties

CAS No.

314241-44-5

Molecular Formula

C15H20BrN3O

Molecular Weight

338.2428

IUPAC Name

(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2

InChI Key

CQERVFFAOOUFEQ-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br

Appearance

Pale orange-yellow solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC669, UNC 669, UNC-669

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Coupling Reaction: The brominated pyridine is then coupled with a piperidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

    Substitution: The piperidine ring is further functionalized by introducing a pyrrolidine group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C15H20BrN3OC_{15}H_{20}BrN_{3}O
  • Molecular Weight : 338.24 g/mol
  • IUPAC Name : (5-bromopyridin-3-yl)-(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
  • CAS Number : 1314241-44-5

Physical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Topological Polar Surface Area36.4 Ų

Cancer Research

One of the most significant applications of (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone is in cancer research, particularly as a selective inhibitor of malignant brain tumors (MBT). Studies have shown that UNC669 exhibits promising antitumor activity, making it a candidate for further investigation in oncology .

Neurological Disorders

Research indicates that this compound may also play a role in the treatment of neurological disorders. Its structure suggests potential interactions with neurotransmitter systems, which could be beneficial in developing therapies for conditions such as anxiety or depression .

Chemical Biology

In chemical biology, this compound serves as a valuable tool for probing biological pathways and mechanisms. Its ability to selectively inhibit certain biological targets allows researchers to elucidate the roles of specific proteins in cellular processes .

Drug Development

The compound's unique properties make it a promising candidate for drug development, particularly in creating targeted therapies that minimize side effects associated with conventional treatments. Its efficacy in preclinical models highlights its potential for translation into clinical settings .

Case Study 1: Antitumor Activity

In a study published by the National Institutes of Health, UNC669 was tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation and survival rates. The results indicated that the compound could induce apoptosis in malignant brain tumor cells, supporting its further development as an anticancer agent .

Case Study 2: Neuropharmacological Effects

A research team investigated the neuropharmacological effects of UNC669 on animal models exhibiting anxiety-like behaviors. The findings suggested that administration of the compound resulted in reduced anxiety levels, indicating its potential utility in treating anxiety disorders .

Mechanism of Action

The mechanism of action of (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s biological and chemical properties are best understood through comparative analysis with structurally related analogs. Below is a detailed comparison based on structural features, biological activities, and unique attributes:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Structural Features Biological Activity Key Differences Source
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone Bromopyridine, pyrrolidin-1-yl piperidine Anti-inflammatory (potential) Unique combination of bromopyridine and pyrrolidine-piperidine
(5-Chloropyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone Chloropyridine, quinoline-pyrrolidine Antimalarial (analogous to chloroquine) Quinoline moiety replaces bromopyridine; targets parasitic pathways
(5-Bromopyridin-3-yl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone Bromopyridine, methylquinoline-piperazine Neuropharmacological effects Piperazine and quinoline substituents alter CNS targeting
(5-Bromopyridin-3-yl)(3-hydroxypiperidin-1-yl)methanone Bromopyridine, hydroxypiperidine Selective enzyme inhibition Hydroxyl group enhances solubility and H-bonding capacity
5-Bromo-4-pyridinamine Bromopyridine amine Antimicrobial Simpler structure lacking piperidine-pyrrolidine system
4-Pyrrolidinone Pyrrolidinone ring Anticonvulsant Lacks bromopyridine; activity driven by lactam ring

Key Findings from Comparative Studies:

Anti-Inflammatory vs. Antimicrobial Activity: The target compound’s pyrrolidine-piperidine system differentiates it from simpler bromopyridine derivatives like 5-Bromo-4-pyridinamine, which exhibit antimicrobial activity.

Halogen Substitution Effects: Replacing bromine with chlorine (e.g., in quinoline-linked analogs) shifts activity toward antiparasitic pathways, as seen in antimalarial derivatives. Bromine’s larger atomic radius and electronegativity may enhance binding to inflammatory targets compared to smaller halogens .

Role of Heterocyclic Moieties: Piperazine-containing analogs (e.g., methylquinoline-piperazine derivatives) show neuropharmacological effects, whereas the pyrrolidine-piperidine system in the target compound may favor anti-inflammatory or enzyme-modulating interactions due to its conformational flexibility .

Functional Group Impact: Hydroxyl-substituted analogs (e.g., 3-hydroxypiperidin-1-yl derivatives) exhibit improved solubility and enzyme inhibition, highlighting how minor structural modifications can drastically alter pharmacokinetics and target specificity .

Biological Activity

Introduction

(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, also known as UNC669, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neurodegenerative diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

  • Molecular Formula : C15H20BrN3O
  • Molecular Weight : 338.25 g/mol
  • CAS Number : 1314241-44-5
  • InChI Key : CQERVFFAOOUFEQ-UHFFFAOYSA-N

UNC669 acts primarily as an antagonist of the Lethal 3 Malignant Brain Tumor-Like Protein (L3MBTL) family, specifically L3MBTL1 and L3MBTL3. These proteins are involved in epigenetic regulation and are implicated in various cancers. By inhibiting these proteins, UNC669 may disrupt cancer cell proliferation and survival pathways, making it a candidate for further investigation in oncology.

Anticancer Activity

Research indicates that UNC669 exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines:

Cell Line IC50 (µM) Effect
A375 (Melanoma)0.5Significant growth inhibition
HCT116 (Colon Cancer)0.8Moderate growth inhibition
MCF7 (Breast Cancer)1.2Mild growth inhibition

The compound's selectivity towards tumor cells over normal cells suggests a favorable therapeutic index.

Neuroprotective Effects

In addition to its anticancer activity, UNC669 has shown promise in neuroprotection. It has been studied for its potential effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

  • Mechanism : Inhibition of monoacylglycerol lipase (MAGL), which is involved in endocannabinoid degradation, leading to increased levels of neuroprotective cannabinoids.
  • Findings : Studies reported a reduction in neuroinflammation and improved cognitive function in animal models treated with UNC669.

Case Studies

  • Study on Cancer Cell Lines
    • Researchers evaluated UNC669 against several cancer cell lines and found that it induced apoptosis through the activation of caspase pathways. The study concluded that UNC669 could serve as a lead compound for developing new cancer therapies.
  • Neuroprotection in Animal Models
    • A study investigated the effects of UNC669 on a mouse model of Alzheimer's disease. The results indicated that treatment with UNC669 resulted in improved cognitive performance on memory tasks compared to control groups, alongside reduced amyloid-beta plaque accumulation.

Toxicity Profile

Toxicological assessments have indicated low toxicity levels at therapeutic doses. The compound demonstrated no significant adverse effects on liver and kidney functions in animal studies, suggesting a favorable safety profile for further development.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves coupling a brominated pyridine derivative (e.g., 5-bromopyridine-3-carboxylic acid) with a substituted piperidine intermediate. Key steps include:
  • Amide Bond Formation : Use coupling agents like HATU or EDCI in anhydrous DMF or THF under inert atmosphere (N₂/Ar) to minimize side reactions .
  • Temperature Control : Maintain 0–25°C during nucleophilic substitution to prevent thermal degradation of the pyrrolidine-piperidine moiety .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity .
  • Yield Optimization : Monitor reaction progress via TLC or LC-MS, adjusting stoichiometry (1:1.2 molar ratio of pyridine to piperidine derivatives) .

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., pyrrolidine N–CH₂ at δ 2.5–3.5 ppm; pyridine Br–C at δ 150–160 ppm in ¹³C) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 354.1 (C₁₅H₂₀BrN₃O) .
  • X-ray Crystallography : For resolving 3D conformation, particularly piperidine ring puckering and dihedral angles between aromatic systems .
  • Purity Assessment : HPLC-UV (λ = 254 nm) with retention time matching reference standards .

Advanced Research Questions

Q. What is the hypothesized mechanism of action in modulating chromatin remodeling pathways?

  • Methodological Answer : The compound acts as a BRPF3 inhibitor by competitively binding to the L3MBTL3 methyllysine reader domain, disrupting histone methylation recognition. Key experimental approaches include:
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to L3MBTL3 (reported ~50 nM) .
  • Cellular Assays : Use ChIP-seq to track H3K36me3 enrichment changes in HEK293T cells post-treatment (10 µM, 24h) .
  • Orthogonal Validation : Compare with MS023 (PRMT inhibitor) to isolate BRPF3-specific effects .

Q. How can researchers resolve contradictions in reported enzyme inhibition data (e.g., metabolic vs. epigenetic targets)?

  • Methodological Answer : Contradictions arise from off-target effects or assay variability. Mitigation strategies:
  • Dose-Response Profiling : Test IC₅₀ across 0.1–100 µM in both metabolic (e.g., AMPK) and epigenetic (e.g., HDAC) assays .
  • Kinetic Studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition modes .
  • Proteomic Profiling : SILAC-based mass spectrometry to identify unintended protein interactions .

Q. What strategies optimize pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer : Structural modifications guided by:
  • Lipinski’s Rule Compliance : LogP ≤5 (experimental logP = 3.2), molecular weight 354 Da, <10 H-bond acceptors/donors .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess t₁/₂; introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450 oxidation .
  • Solubility Enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., HCl salt) to improve aqueous solubility (>50 µg/mL) .

Key Notes for Experimental Design

  • In Vitro Assays : Use 1% DMSO as vehicle control; limit exposure to light due to bromopyridine photosensitivity .
  • In Vivo Studies : Administer via IP (10 mg/kg in 10% PEG-400) with pharmacokinetic sampling at 0, 1, 4, 8h post-dose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.